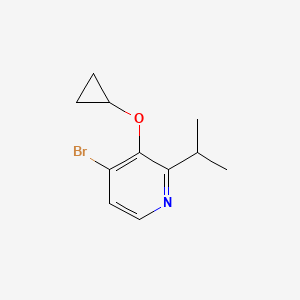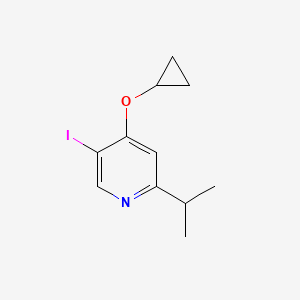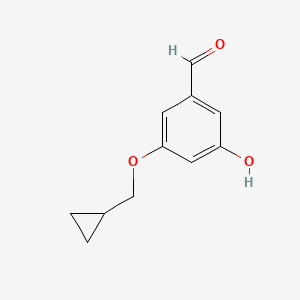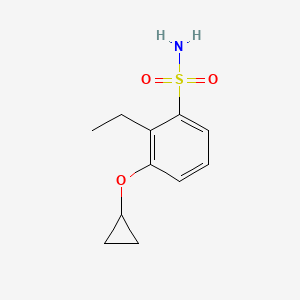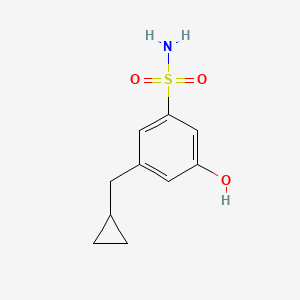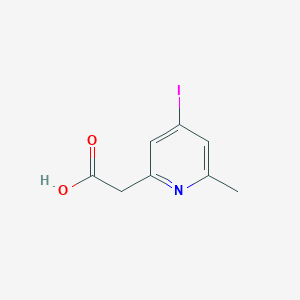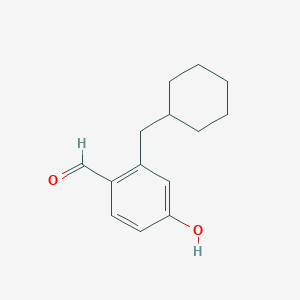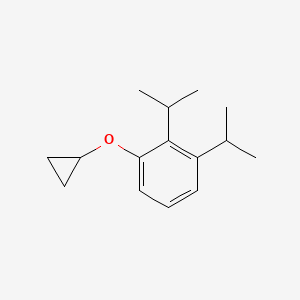
1-Cyclopropoxy-2,3-diisopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2,3-diisopropylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two isopropyl groups. This compound is part of the broader class of diisopropylbenzenes, which are known for their applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2,3-diisopropylbenzene can be synthesized through the alkylation of benzene derivatives. The process typically involves the reaction of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The cyclopropoxy group can be introduced via a subsequent reaction involving cyclopropyl bromide and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-2,3-diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization processes.
Reduction: Reduction reactions can convert the cyclopropoxy group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, often in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Hydroperoxides and dihydroxy derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2,3-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2,3-diisopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Comparison: 1-Cyclopropoxy-2,3-diisopropylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity compared to other diisopropylbenzenes. The cyclopropoxy group enhances the compound’s ability to undergo ring-opening reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C15H22O/c1-10(2)13-6-5-7-14(15(13)11(3)4)16-12-8-9-12/h5-7,10-12H,8-9H2,1-4H3 |
InChI-Schlüssel |
JWLSKSJEBWBORR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


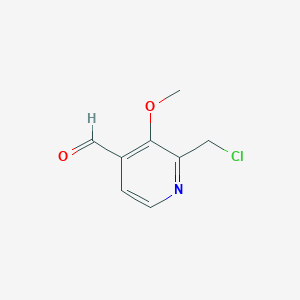
![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
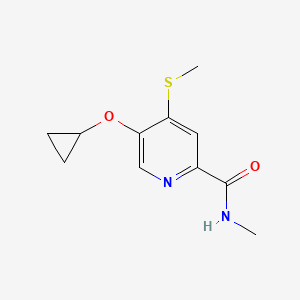
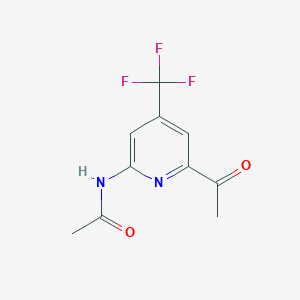
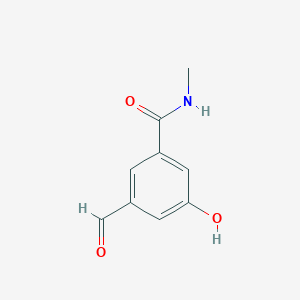
![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
